5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide
Description
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 4-methoxyphenyl group and a carbohydrazide moiety at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing triazole, oxadiazole, and thiazole derivatives with bioactive properties .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)10-6-9(14-17-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVYLONLJNPNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-56-4 | |
| Record name | 5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is primarily investigated for its role in drug discovery, particularly in the development of anti-inflammatory and analgesic medications. Its structural characteristics make it a valuable intermediate in synthesizing various pharmaceutical compounds.
Case Study: Anti-inflammatory Activity
Research has shown that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, studies have highlighted the potential of isoxazole derivatives in inhibiting pathways involved in inflammation, leading to reduced pain and swelling in experimental models .
Biochemical Research
This compound is utilized extensively in biochemical studies focusing on enzyme inhibition and receptor interactions. It aids researchers in understanding complex biological pathways and disease mechanisms.
Case Study: Enzyme Inhibition
A notable study investigated the inhibitory effects of isoxazole derivatives on mitochondrial permeability transition pores (mtPTP), which are crucial in regulating cell death . The findings indicated that certain modifications to the isoxazole structure could enhance its efficacy as a therapeutic agent against diseases linked to mitochondrial dysfunction.
Material Science
In material science, this compound is explored for its potential to create novel materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and functionality.
The compound also finds applications in agricultural chemistry, particularly in developing agrochemicals such as herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to improved agricultural yields.
Case Study: Agrochemical Development
Research has demonstrated that isoxazole-based compounds can exhibit potent antimicrobial activity against various plant pathogens, making them suitable candidates for agrochemical formulations .
Analytical Chemistry
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying various substances. Its chemical properties enhance the accuracy of chemical analyses.
Data Table: Analytical Applications
| Application | Methodology |
|---|---|
| Detection of Substances | Chromatography |
| Quantification Techniques | Spectrophotometry |
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial activity, while methoxy groups improve solubility and enzyme inhibition .
- Synthetic Flexibility : The carbohydrazide moiety allows diverse derivatization, enabling access to libraries of bioactive molecules .
Antimicrobial Activity:
Key Findings :
- Halogenated Derivatives : Compounds with 4-Cl or 4-F substituents exhibit superior antibacterial potency due to increased lipophilicity and membrane penetration .
- Methoxy vs. Methyl : The 4-methoxyphenyl analog shows moderate activity, likely due to reduced electron density compared to halogenated analogs .
Enzyme Inhibition and Molecular Interactions:
- ALOX15 Inhibition : this compound derivatives demonstrate weaker inhibition (IC50 ~25 µM) compared to indole-based analogs (IC50 ~5 µM). Molecular dynamics reveal that methoxy groups disrupt hydrogen bonding with the enzyme’s active site .
- MurD Ligase Inhibition : Fluorophenyl derivatives exhibit stronger binding (docking score: −9.2 kcal/mol) than methoxyphenyl analogs (−7.8 kcal/mol) due to halogen-π interactions .
Physicochemical and Spectral Properties
| Property | This compound | 5-Phenylisoxazole-3-carbohydrazide |
|---|---|---|
| Melting Point (°C) | 210–212 | 198–200 |
| IR (C=O stretch, cm⁻¹) | 1665 | 1670 |
| ¹H NMR (δ, ppm) | 8.15 (s, 1H, NH), 3.85 (s, 3H, OCH3) | 8.20 (s, 1H, NH) |
| Solubility (DMSO, mg/mL) | 45 | 28 |
Insights :
- The 4-methoxyphenyl group lowers melting points and increases solubility in polar solvents compared to unsubstituted phenyl analogs .
Biological Activity
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 221.26 g/mol
- CAS Number : 7174103
- Solubility : Soluble in aqueous buffers at pH 7.4 .
Synthesis
The synthesis of this compound typically involves:
- Formation of Isoxazole Ring : The reaction of 4-methoxyphenyl hydrazine with an appropriate isocyanate.
- Carbohydrazide Formation : Subsequent treatment with hydrazine derivatives to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Active (MIC < 10 µg/mL) | |
| Staphylococcus aureus | Moderate (MIC ~ 50 µg/mL) | |
| Escherichia coli | Weak (MIC > 100 µg/mL) |
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it has shown activity against:
- Breast Cancer Cells : Inducing apoptosis via caspase activation.
- Lung Cancer Cells : Inhibiting cell migration and invasion.
The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation.
- Cell Cycle Regulation : The compound affects cell cycle checkpoints, promoting apoptosis in cancer cells.
Case Studies
- Antitubercular Activity Study : A study demonstrated that derivatives of isoxazole, including this compound, showed significant activity against M. tuberculosis H37Rv, suggesting potential for development as an antitubercular agent .
- Anticancer Activity Evaluation : In a series of experiments involving various cancer cell lines, the compound exhibited IC values in the low micromolar range, indicating strong potential for further development as an anticancer drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
